molecular formula C40H76N2O12 B14049283 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca

Cat. No.: B14049283
M. Wt: 777.0 g/mol
InChI Key: VWAMTBXLZPEDQO-YBXUXQNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamithromycin is a semi-synthetic macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness in treating respiratory diseases in cattle, pigs, and sheep. This compound belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamithromycin involves multiple steps starting from erythromycin A. The process includes:

    Synthesis of 9 (E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.

    Conversion to 9 (Z)-9-deoxy-9-oxyiminoerythromycin A: .

    Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .

    Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .

  • Final conversion to gamithromycin .

Industrial Production Methods

The industrial production of gamithromycin follows similar synthetic routes but is optimized for large-scale production. The process involves the use of reducing agents like sodium triacetoxyborohydride and solvents such as anhydrous methanol. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Gamithromycin undergoes various chemical reactions, including:

  • Oxidation : Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
  • Reduction : Reduction reactions can modify the functional groups present in gamithromycin.
  • Substitution : Substitution reactions can occur at different positions on the lactone ring or the sugar moieties.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents : Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Gamithromycin has a wide range of scientific research applications:

Mechanism of Action

Gamithromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is both bacteriostatic and bactericidal, depending on the concentration and the type of bacteria. The molecular target is the peptidyl transferase center of the ribosome, which is essential for protein elongation .

Comparison with Similar Compounds

Similar Compounds

  • Erythromycin : The parent compound from which gamithromycin is derived.
  • Azithromycin : Another azalide with a similar mechanism of action.
  • Tulathromycin : A macrolide used for similar veterinary applications.

Uniqueness

Gamithromycin is unique due to its enhanced pharmacokinetic properties, such as rapid absorption and prolonged action at the target site. It also has a lower minimum inhibitory concentration (MIC) against certain pathogens compared to other macrolides .

Properties

Molecular Formula

C40H76N2O12

Molecular Weight

777.0 g/mol

IUPAC Name

(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-/m1/s1

InChI Key

VWAMTBXLZPEDQO-YBXUXQNGSA-N

Isomeric SMILES

CCCN1CC(C([C@](C(OC(=O)C(C(C(C([C@](CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Canonical SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Origin of Product

United States

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